molecular formula C4H9BrClN B2957903 trans-3-Bromocyclobutanamine;hydrochloride CAS No. 2231664-39-2

trans-3-Bromocyclobutanamine;hydrochloride

Cat. No.: B2957903
CAS No.: 2231664-39-2
M. Wt: 186.48
InChI Key: XAFMLYRZANCGNV-HKTIBRIUSA-N
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Description

Trans-3-Bromocyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C4H9BrClN and a molecular weight of 186.48 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a bromine atom attached to a cyclobutane ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Bromocyclobutanamine;hydrochloride typically involves the bromination of cyclobutanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification and crystallization processes to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Trans-3-Bromocyclobutanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of azido, cyano, or other substituted cyclobutanamines.

    Reduction Reactions: Formation of cyclobutanamine.

    Oxidation Reactions: Formation of cyclobutanone derivatives.

Scientific Research Applications

Trans-3-Bromocyclobutanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-3-Bromocyclobutanamine;hydrochloride involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Trans-3-Bromocyclobutanamine;hydrochloride is unique due to its specific combination of a bromine atom and an amine group on a cyclobutane ring.

Properties

IUPAC Name

3-bromocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMLYRZANCGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231664-39-2, 2230802-54-5
Record name rac-(1s,3s)-3-bromocyclobutan-1-amine hydrochloride
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Record name 3-bromocyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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